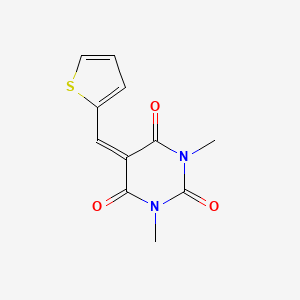
3-(Chlormethyl)-5-methylpyridazin-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-5-methylpyridazine hydrochloride is an organic compound with the chemical formula C8H10ClN3·HCl. It is commonly used as a chemical reagent and is known for its colorless to pale yellow solid form. This compound is soluble in water and organic solvents such as ethanol and acetone. It is primarily used in organic synthesis reactions, including the preparation of pharmaceuticals and dyes .
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-5-methylpyridazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, which can be further studied for their biological properties.
Medicine: It is involved in the synthesis of pharmaceutical intermediates, which are crucial for the development of new drugs.
Industry: The compound is used in the production of dyes and other industrial chemicals
Vorbereitungsmethoden
The synthesis of 3-(Chloromethyl)-5-methylpyridazine hydrochloride typically involves the reaction of 3-methylpyridazine with methyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt. This process requires careful control of reaction conditions to ensure high yield and purity. Industrial production methods often involve the use of catalysts such as zinc iodide to facilitate the chloromethylation of aromatic compounds .
Analyse Chemischer Reaktionen
3-(Chloromethyl)-5-methylpyridazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Catalytic Reactions: It is used as a catalyst in organic synthesis, particularly in the reduction of aldehyde compounds.
Common reagents used in these reactions include chlorosulfonic acid, dimethoxymethane, and zinc iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-5-methylpyridazine hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the other reactants. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
3-(Chloromethyl)-5-methylpyridazine hydrochloride can be compared with other similar compounds such as:
- 3-(Chloromethyl)-5-methylpyridine hydrochloride
- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
- 3-(Chloromethyl)-5-methylpyrimidine hydrochloride
These compounds share similar chemical structures and reactivity but differ in their specific applications and properties. For instance, 3-(Chloromethyl)-5-methylpyridine hydrochloride is used as a catalyst in organic synthesis, while 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride is involved in the synthesis of pharmaceutical intermediates .
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-methylpyridazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c1-5-2-6(3-7)9-8-4-5;/h2,4H,3H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXFTJYBIQPXEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(3,3-Dimethyl-2-oxobutyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412178.png)
![5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide](/img/structure/B2412179.png)


![2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B2412183.png)
![2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2412184.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2412185.png)



![2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2412195.png)

![3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2412200.png)

